2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide
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Overview
Description
2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide is a synthetic organic compound characterized by the presence of an iodine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide typically involves the iodination of a precursor molecule followed by acetamidation. One common method involves the reaction of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom. This is followed by the reaction with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-2-yl)acetamide: Similar structure but with the iodine atom at a different position.
2-Bromo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide: Bromine instead of iodine.
2-Chloro-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide: Chlorine instead of iodine.
Uniqueness
The presence of the iodine atom in 2-Iodo-N-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)acetamide imparts unique chemical properties, such as higher reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-iodo-N-(2,2,5,5-tetramethyl-1H-pyrrol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-9(2)5-7(10(3,4)13-9)12-8(14)6-11/h5,13H,6H2,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGNVDNIZLDYQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)NC(=O)CI)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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